molecular formula C22H22N2O4S B6508507 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate CAS No. 877635-41-1

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate

Cat. No. B6508507
CAS RN: 877635-41-1
M. Wt: 410.5 g/mol
InChI Key: ZLLDSXYXJVWELX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine and pyran, which are both important structures in organic chemistry. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while pyrans are six-membered heterocyclic, non-aromatic compounds with one oxygen atom .


Molecular Structure Analysis

The molecular structure would be quite complex, with the pyrimidine and pyran rings forming the core of the molecule, and the various substituents attached at different positions. The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester group might be susceptible to hydrolysis, while the sulfanyl group could potentially undergo oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of several heavy atoms (sulfur, oxygen), and its solubility could be affected by the presence of polar groups like the ester .

Scientific Research Applications

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for synthesizing diverse molecular structures efficiently. They allow the formation of multiple bonds in a single operation, reducing waste and enhancing atom economy. The compound has been utilized in a tandem Knoevenagel–Michael protocol, involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The resulting product is 5-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . This method demonstrates the compound’s versatility as a building block in synthetic organic chemistry.

Medicinal Chemistry

The synthesized compound’s structure has been confirmed through various analytical techniques, including 1H and 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis. Additionally, researchers have explored its potential biological activity. While specific applications remain to be fully elucidated, this compound’s unique structure suggests it could be relevant in drug discovery and development .

Other Potential Applications

Although further research is needed, consider investigating the following areas:

Mechanism of Action

Without more context, it’s difficult to speculate on the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis of this compound, its reactivity, and its potential applications. For example, if it has biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-14-9-10-23-21(24-14)29-13-17-11-18(25)19(12-27-17)28-20(26)15-5-7-16(8-6-15)22(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLDSXYXJVWELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

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